Yellow OB
Overview
Description
Yellow OB is a chemical compound with the molecular formula C17H15N3 . It’s often used in various industries, including the pharmaceutical and chemical sectors .
Molecular Structure Analysis
This compound has a molecular weight of 261.321 Da and a mono-isotopic mass of 261.126587 Da . For a detailed structural analysis, you may want to refer to databases like ChemSpider or the Merck Index .Physical and Chemical Properties Analysis
This compound has a molecular formula of C17H15N3 and an average mass of 261.321 Da . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Improving Paper Optical Properties
A study by Perng & Wang (2010) investigated the use of fluorescent optical brightening agents (OBAs) to enhance the brightness and whiteness of paper, specifically looking at the effects of BCTMP content in the papermaking stock. They found that certain OBAs could effectively reduce yellowing and improve optical properties when added to pulps with different BCTMP contents, showcasing the application of OBAs in enhancing paper quality and appearance (Perng & Wang, 2010).
High-Resolution Intermediates of Photoactive Yellow Protein
In the realm of biochemistry and structural biology, the study by Tenboer et al. (2014) utilized serial femtosecond crystallography to capture high-resolution structures of photoactive yellow protein intermediates. This research demonstrates the application of advanced crystallographic techniques to study the light-triggered dynamics of biomolecules, offering insights into their structural changes at near-atomic resolution (Tenboer et al., 2014).
Meta-analysis of Host Responses to Yellow Fever Vaccines
Zheng et al. (2017) performed a meta-analysis using the Ontology of Biological and Clinical Statistics (OBCS) to standardize and analyze data from studies on host responses to yellow fever vaccines. This research highlights the application of ontological models in synthesizing and comparing data across different studies to understand vaccine responses more comprehensively (Zheng et al., 2017).
Nanolight Revolution in Biomedical Research
Goh's work at the National University of Singapore involved using nanoparticles that fluoresce under ultraviolet light to visualize blood vessels in mice. This research is part of the broader "nanolight revolution," where researchers develop stable, versatile fluorescent nanoparticles (nanolights) for applications ranging from bioimaging to detecting diseases like malaria or predicting strokes (Lim, 2016).
Fluorescent Proteins for Live Cell Imaging
Bajar et al. (2016) focused on improving the brightness and photostability of green and red fluorescent proteins for live cell imaging and FRET reporting. Their work on engineering mClover3 and mRuby3 represents the application of fluorescent proteins in enhancing the resolution and accuracy of live cell imaging, crucial for biological and medical research (Bajar et al., 2016).
Mechanism of Action
Target of Action
Yellow OB, also known as 1-(2-Methylphenyl)azo-2-naphthalenamine , is primarily used as an optical brightening agent . It is designed to interact with various materials, such as textiles, to enhance their brightness and whiteness . The primary targets of this compound are therefore the molecules within these materials that absorb its emitted light.
Mode of Action
This compound works by absorbing ultraviolet light and re-emitting it as visible light in the blue-violet range . This process is known as fluorescence. When applied to a substrate, such as a textile, the re-emitted light enhances the perceived whiteness of the material .
Biochemical Pathways
For example, it has been found to produce local tumors in rats following subcutaneous administration .
Pharmacokinetics
For instance, this compound was tested in mice by subcutaneous injection and in rats by oral and subcutaneous administration .
Result of Action
The primary result of this compound’s action is an enhancement of the brightness and whiteness of the materials it is applied to . In biological systems, this compound has been found to produce local tumors in rats following subcutaneous administration
Properties
IUPAC Name |
1-[(2-methylphenyl)diazenyl]naphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-2-5-9-16(12)19-20-17-14-8-4-3-7-13(14)10-11-15(17)18/h2-11H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVSYUUKOQICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074498 | |
Record name | C.I. Solvent Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid., Practically insoluble in water | |
Record name | FD&C Yellow No. 4 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deep red crystals from alcohol. Also reported as bright yellow needles, Orange or yellow powder | |
CAS No. |
131-79-3 | |
Record name | 1-[2-(2-Methylphenyl)diazenyl]-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FD&C Yellow No. 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yellow OB | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | C.I. Solvent Yellow 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-methylphenyl)azo]naphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | YELLOW OB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE535CBH7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FD&C Yellow No. 4 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125-126 °C, MP: 122-125 °C | |
Record name | FD&C Yellow No. 4 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8010 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main toxicity concerns associated with Yellow OB?
A1: Studies have shown that this compound exhibits significant toxicity. Oral administration of this compound in rats led to several adverse effects including:
- High mortality: At dietary levels above 0.25%, this compound caused significant mortality in rats. [, ]
- Appetite loss and growth inhibition: Rats fed with this compound at levels above 0.25% showed a marked decrease in appetite and growth. []
- Liver damage: The most prominent effect of this compound was observed in the liver. Centrolobular necrosis, fibrosis, cirrhosis, and atypical cell proliferation were observed at levels above 0.25%. []
- Other organ damage: Changes were also observed in the heart and kidneys of some rats. []
Q2: What is the carcinogenic potential of this compound?
A2: While some early studies suggested that this compound might not be carcinogenic [], later research identified β-naphthylamine as a potential impurity in commercially available this compound. β-naphthylamine is a known carcinogen. [, ] This finding raises significant concerns about the safety of this compound, even in small amounts.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C17H15N3, and its molecular weight is 261.32 g/mol.
Q4: What are some applications of this compound?
A4: this compound has been traditionally used as an oil-soluble dye in various applications including:
- Scientific research: It serves as a model compound to study solubilization behaviors of surfactants and polymers. [, , , , , , , , , , , , , , , ]
- Thin-layer chromatography: It can be used to separate and identify different oil-soluble dyes. [, ]
Q5: How stable is this compound under different conditions?
A7: The stability of this compound in margarine was studied under different conditions. [] While relatively stable at 30°C, its color faded significantly when exposed to ultraviolet light. [] The presence of milk components and coconut oil in margarine was found to improve its stability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.